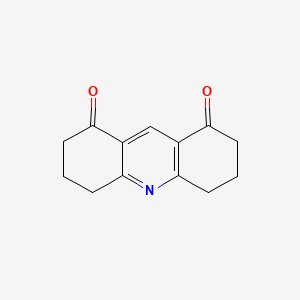

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione

説明

特性

IUPAC Name |

2,3,4,5,6,7-hexahydroacridine-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTYWKFHKPMJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369490 | |

| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56798-21-1 | |

| Record name | 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

HY-Zeolite-Catalyzed One-Pot Three-Component Synthesis

Reaction Mechanism and Optimization

The HY-zeolite-catalyzed method involves a one-pot cyclocondensation of dimedone (20 mmol), aryl aldehydes (10 mmol), and ammonium acetate (10 mmol) in ethanol under reflux. The zeolite’s Bronsted acidity facilitates proton transfer, enabling sequential Knoevenagel condensation, Michael addition, and cyclization. A critical advantage lies in the catalyst’s recyclability: HY-zeolite retains activity after five cycles, reducing waste generation.

Substrate Scope and Yields

Electron-deficient aryl aldehydes (e.g., nitro- and chloro-substituted) afforded higher yields (80–90%) compared to electron-rich analogs (70–75%). For instance, 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,6,7-tetrahydroacridine-1,8-dione (3c ) was isolated in 87% yield after 2.5 hours.

Table 1: HY-Zeolite-Catalyzed Synthesis of Selected Derivatives

| Product | Aryl Aldehyde Substituent | Time (h) | Yield (%) |

|---|---|---|---|

| 3a (R = 2-NO₂) | 2-Nitrobenzaldehyde | 3.0 | 85 |

| 3d (R = 2-Cl) | 2-Chlorobenzaldehyde | 2.5 | 80 |

| 3i (R = 4-MeO) | 4-Methoxybenzaldehyde | 3.5 | 72 |

Lead Tetraacetate-Mediated Oxidative Cyclization

Tandem Oxidation-Condensation Strategy

This method leverages lead tetraacetate (Pb(OAc)₄) to oxidize 1,2-diols in situ to benzaldehydes, which subsequently react with dimedone and ammonium acetate. The one-pot protocol eliminates intermediate isolation, achieving 82–95% yields under mild conditions (70°C, 2 hours).

Solvent and Stoichiometric Effects

Ethanol emerged as the optimal solvent, yielding 95% of 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8-dione (4a ). Stoichiometric adjustments revealed a 1:4:2.2:1 ratio of diol, dimedone, NH₄OAc, and Pb(OAc)₄ as ideal.

Table 2: Lead Tetraacetate-Driven Synthesis of Acridine Derivatives

| Product | Diol Precursor | Yield (%) |

|---|---|---|

| 4a (R = Ph) | 1,2-Diphenylethanediol | 95 |

| 4n (R = 2,6-Cl₂) | 2,6-Dichlorophenylethanediol | 82 |

Microwave-Assisted Synthesis Using Starch Sulfuric Acid

Green Chemistry Advancements

Starch sulfuric acid (SSA), a biodegradable solid acid catalyst, enables rapid synthesis under microwave irradiation (540 W, 35–50 seconds). The method avoids toxic solvents, aligning with green chemistry principles.

Catalyst Loading and Efficiency

A catalyst loading of 0.4 g per 10 mmol aldehyde optimized yields to 85–95%. Electron-withdrawing groups (e.g., -NO₂, -Cl) enhanced reactivity, with 9-(4-nitrophenyl)-3,3,6,6-tetramethylacridine-1,8-dione forming in 93% yield.

Table 3: Microwave Synthesis with Starch Sulfuric Acid

| Product | Aldehyde | Time (s) | Yield (%) |

|---|---|---|---|

| 9-(4-NO₂Ph) derivative | 4-Nitrobenzaldehyde | 40 | 93 |

| 9-(3-ClPh) derivative | 3-Chlorobenzaldehyde | 45 | 88 |

| 9-(4-MeOPh) derivative | 4-Methoxybenzaldehyde | 50 | 85 |

Comparative Analysis of Methodologies

Reaction Efficiency and Sustainability

- HY-Zeolite : Advantages include catalyst reusability and moderate reaction times (2.5–3.5 h), though reflux conditions increase energy consumption.

- Lead Tetraacetate : High yields (95%) and tandem oxidation-condensation are offset by lead waste, necessitating post-reaction Pb²⁺ removal.

- Microwave/SSA : Superior sustainability (biodegradable catalyst, 35–50 s) but requires specialized microwave equipment.

Industrial Applicability

HY-zeolite and SSA methods are scalable for bulk synthesis due to low catalyst costs and simple workups. Lead tetraacetate’s toxicity limits its industrial adoption despite high efficiency.

化学反応の分析

Types of Reactions

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex acridinedione derivatives.

Reduction: Reduction reactions can yield tetrahydroacridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridinedione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted acridinedione derivatives, which can be further functionalized for specific applications .

科学的研究の応用

Medicinal Chemistry Applications

1. Alzheimer's Disease Research

3,4,6,7-Tetrahydroacridine derivatives have been investigated for their potential as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. These compounds can enhance acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE), thereby improving cognitive function in patients with dementia. Studies have shown that specific derivatives exhibit significant AChE inhibitory activity, making them candidates for further development as therapeutic agents for Alzheimer's disease .

2. Antioxidant Activity

Research indicates that 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione exhibits antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer .

Materials Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport and improve device efficiency .

2. Photoluminescent Materials

3,4,6,7-Tetrahydroacridine-1,8(2H,5H)-dione has been explored as a potential photoluminescent material. Its ability to emit light when excited by radiation can be harnessed in various applications including sensors and display technologies .

Case Studies

作用機序

The mechanism of action of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .

類似化合物との比較

Structural Analogs and Substituent Effects

Derivatives of 3,4,6,7-tetrahydroacridine-1,8-dione vary in substituents at positions 9 and 10, significantly altering their physical and chemical properties:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (4e) and cyano (4d) substituents enhance thermal stability (higher melting points) and electronic reactivity, enabling applications in anion sensing and antimicrobial activity .

- Halogen Substituents : Bromine (4h) and fluorine (IAB-NF) improve corrosion inhibition by strengthening adsorption on metal surfaces via dipole interactions .

- Heterocyclic Substituents : Thiophene (4p) introduces π–π stacking interactions, enhancing antimicrobial potency (95% yield) .

Corrosion Inhibition Performance

Acridine-based thiosemicarbazones (IAB-NP, IAB-ND, IAB-NF) demonstrate mixed-type inhibition in 1 M HCl, with efficiencies linked to substituent electronegativity:

- IAB-NF (2-fluorophenyl): Highest inhibition efficiency (90.5%) due to strong back-donation from fluorine, as evidenced by DFT-derived electronegativity (χ = 4.8) and dipole moment (μ = 6.2 D) .

- IAB-ND (2,4-difluorophenyl): 87.5% efficiency, attributed to dual fluorine substituents enhancing Langmuir adsorption (ΔGads = −35.8 kJ/mol) .

Crystallographic and Conformational Analysis

Crystal structures of analogs (e.g., VANBUK and PUSJEU) reveal:

- Planar acridine cores with dihedral angles <5° between aromatic rings.

- Substituents like methoxy groups (in 6h) introduce torsional strain, reducing packing efficiency but increasing solubility .

生物活性

3,4,6,7-Tetrahydroacridine-1,8(2H,5H)-dione is a compound of significant interest in medicinal chemistry, particularly due to its potential neuroprotective and anti-Alzheimer's properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes related to neurodegenerative diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydroacridine core, which is known for its structural versatility and ability to interact with various biological targets. The chemical formula is , with a molecular weight of approximately 285.36 g/mol. The InChI key for this compound is IPWOZBPRPUWPHK-UHFFFAOYSA-N.

Acetylcholinesterase Inhibition : One of the primary mechanisms through which 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione exerts its biological effects is through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which is crucial for cognitive functions.

- IC50 Values : Research indicates that the compound exhibits moderate inhibitory activity against human AChE (IC50 = 1680 nM) and butyrylcholinesterase (BChE) (IC50 = 5610 nM) .

Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. It has been observed to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative damage.

Efficacy in Alzheimer's Disease Models

Recent studies have highlighted the efficacy of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione in various models of Alzheimer's disease:

- Inhibition of Aβ Aggregation : The compound has been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition may contribute to its neuroprotective effects .

- Cognitive Improvement : In animal studies using models of Alzheimer's disease, administration of this compound has resulted in significant improvements in cognitive function as measured by behavioral tests .

Case Studies

Several studies have investigated the biological activity of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione:

- Study on Neuroprotection : A study published in Eur. J. Med. Chem. demonstrated that derivatives of tetrahydroacridine exhibited varying degrees of AChE inhibition and neuroprotection against oxidative stress . The most promising derivatives were shown to significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.

- Clinical Relevance : Another investigation focused on the pharmacokinetics and safety profile of this compound in preclinical models. Results indicated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .

Data Summary

| Biological Activity | IC50 Value (nM) | Observations |

|---|---|---|

| Human AChE Inhibition | 1680 | Moderate inhibition observed |

| Human BChE Inhibition | 5610 | Weaker inhibition compared to AChE |

| Aβ Aggregation Inhibition | Not specified | Significant reduction in aggregation noted |

| Neuroprotection | Not quantified | Effective in reducing oxidative stress-induced cell death |

Q & A

Q. What are the optimized synthetic methodologies for 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of acridine-dione derivatives often employs multicomponent reactions (MCRs) involving 1,3-diones, aromatic amines, and aldehydes. Key advancements include:

- Green Synthesis : Using water as a solvent with ionic liquid catalysts (e.g., 1 mol% protic pyridinium catalyst) achieves yields up to 92% under mild conditions .

- Catalytic Systems : Cobalt–alanine complexes in aqueous ethanol media enable efficient cyclocondensation, with yields exceeding 85% for derivatives like 3,3,6,6-tetramethyl-9-(4-methoxyphenyl)-10-phenyl analogs .

- Solvent-Free Methods : Hantzsch-type reactions under solvent-free conditions reduce environmental impact while maintaining high regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing acridine-dione derivatives, and what diagnostic signals should researchers prioritize?

Methodological Answer:

Q. What preliminary biological activities have been reported for acridine-dione derivatives?

Methodological Answer: Derivatives with aryl or heteroaryl substituents exhibit antimicrobial and antiprotozoal activities. For example:

- Antimicrobial Screening : 10-amino-9-(4-bromophenyl) derivatives show inhibitory effects against E. coli and S. aureus via β-cyclodextrin-catalyzed synthesis .

- Structure-Activity Trends : Electron-withdrawing groups (e.g., nitro, chloro) enhance bioactivity compared to electron-donating substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence corrosion inhibition efficiency in acidic environments?

Methodological Answer:

- Substituent Impact : Derivatives with fluorophenyl groups (e.g., IAB-NF) achieve 90.48% inhibition efficiency for mild steel in 1 M HCl, outperforming non-fluorinated analogs due to enhanced electron density and adsorption .

- Adsorption Mechanisms : Langmuir isotherm analysis reveals mixed physisorption/chemisorption, with ΔG°ads values ranging from -32 to -38 kJ/mol .

- Computational Validation : DFT studies correlate inhibition efficiency with frontier orbital energy gaps (ΔE = 3.5–4.2 eV) and Fukui indices for reactive sites .

Q. How can computational modeling (DFT/Monte Carlo) resolve contradictions in experimental adsorption data?

Methodological Answer:

- DFT Applications : Calculate molecular descriptors (e.g., electronegativity, hardness) to predict adsorption strength. For instance, IAB-NF’s higher inhibition correlates with lower ΔE (3.5 eV) .

- Monte Carlo Simulations : Model inhibitor-metal interactions at atomic resolution. Studies show fluorine-substituted derivatives adsorb more strongly (-365 kJ/mol) due to dipole interactions .

Q. What strategies address discrepancies in NMR spectral assignments for structurally similar derivatives?

Methodological Answer:

Q. Can acridine-dione derivatives function as acid-base indicators, and what structural features enable this application?

Methodological Answer:

- pH-Dependent Colorimetry : 10-hydroxy-3,3,6,6-tetramethyl derivatives transition from colorless (acidic/neutral) to pink (basic) due to keto-enol tautomerism and extended conjugation .

- Synthetic Design : Incorporate electron-rich aryl groups (e.g., 4-hydroxyphenyl) to enhance chromophore stability and sensitivity .

Q. How do crystallographic studies inform mechanistic understanding of biological or catalytic activity?

Methodological Answer:

- X-Ray Diffraction : Derivatives like 3,3,6,6-tetramethyl-9-(4-methoxyphenyl) adopt monoclinic crystal systems (space group C12/C1), with hydrogen-bonding networks stabilizing bioactive conformations .

- Torsion Angle Analysis : Substituent orientation (e.g., para-methoxy vs. meta-nitro) influences π-π stacking in enzyme-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。